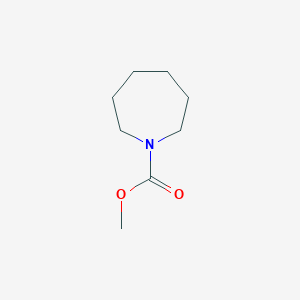
1H-Azepine-1-carboxylic acid, hexahydro-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepine-1-carboxylic acid, hexahydro-, methyl ester is a chemical compound belonging to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1H-Azepine-1-carboxylic acid, hexahydro-, methyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of hexahydro-1H-azepine with methyl chloroformate in the presence of a base such as triethylamine can yield the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Azepine-1-carboxylic acid, hexahydro-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides, leading to the formation of substituted azepine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Azepine-1-carboxylic acid, hexahydro-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of 1H-Azepine-1-carboxylic acid, hexahydro-, methyl ester involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1H-Azepine-1-carboxylic acid, hexahydro-, methyl ester can be compared with other similar compounds, such as:
1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester: This compound has a similar structure but with an ethyl group instead of a methyl group. It may exhibit different chemical and biological properties due to this structural variation.
1H-Azepine-2-carboxylic acid, hexahydro-1-methyl-, ethyl ester: This compound has a different substitution pattern on the azepine ring, which can lead to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
50396-38-8 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
methyl azepane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)9-6-4-2-3-5-7-9/h2-7H2,1H3 |
InChI-Schlüssel |
CFBZKDDOUUEFLB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


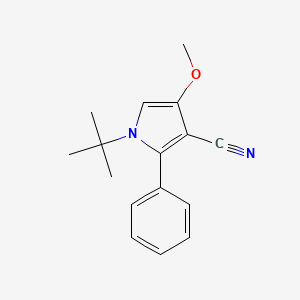

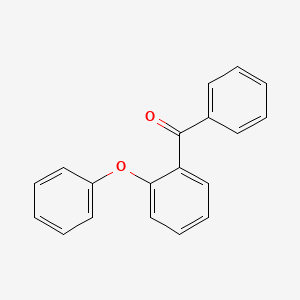
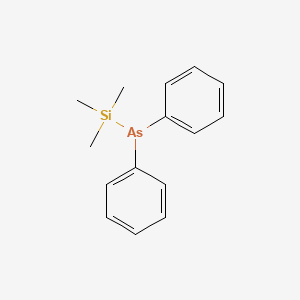

![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
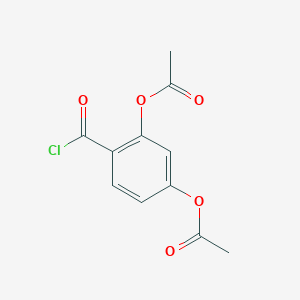
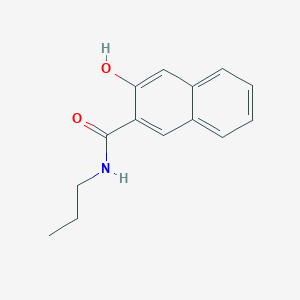
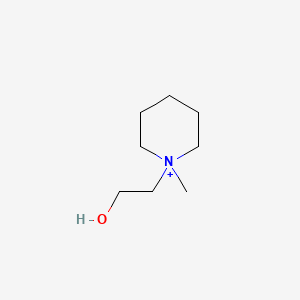
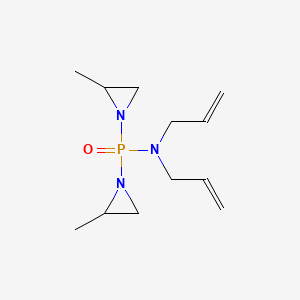

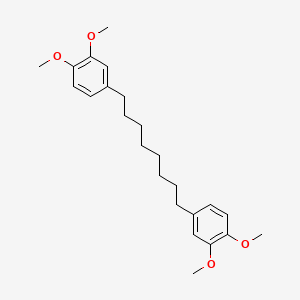
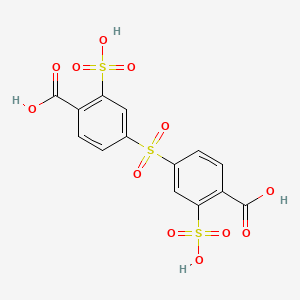
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
